8-Bromo-3-methyl-7-(2-methyl-2-propenyl)-3,7-dihydro-1H-purine-2,6-dione 8-Bromo-3-methyl-7-(2-methyl-2-propenyl)-3,7-dihydro-1H-purine-2,6-dione
Brand Name: Vulcanchem
CAS No.: 329695-48-9
VCID: VC0414309
InChI: InChI=1S/C10H11BrN4O2/c1-5(2)4-15-6-7(12-9(15)11)14(3)10(17)13-8(6)16/h1,4H2,2-3H3,(H,13,16,17)
SMILES: CC(=C)CN1C2=C(N=C1Br)N(C(=O)NC2=O)C
Molecular Formula: C10H11BrN4O2
Molecular Weight: 299.12g/mol

8-Bromo-3-methyl-7-(2-methyl-2-propenyl)-3,7-dihydro-1H-purine-2,6-dione

CAS No.: 329695-48-9

Main Products

VCID: VC0414309

Molecular Formula: C10H11BrN4O2

Molecular Weight: 299.12g/mol

8-Bromo-3-methyl-7-(2-methyl-2-propenyl)-3,7-dihydro-1H-purine-2,6-dione - 329695-48-9

CAS No. 329695-48-9
Product Name 8-Bromo-3-methyl-7-(2-methyl-2-propenyl)-3,7-dihydro-1H-purine-2,6-dione
Molecular Formula C10H11BrN4O2
Molecular Weight 299.12g/mol
IUPAC Name 8-bromo-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione
Standard InChI InChI=1S/C10H11BrN4O2/c1-5(2)4-15-6-7(12-9(15)11)14(3)10(17)13-8(6)16/h1,4H2,2-3H3,(H,13,16,17)
Standard InChIKey LCUKJIAGXIIGTR-UHFFFAOYSA-N
SMILES CC(=C)CN1C2=C(N=C1Br)N(C(=O)NC2=O)C
Canonical SMILES CC(=C)CN1C2=C(N=C1Br)N(C(=O)NC2=O)C
PubChem Compound 676735
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator